molecular formula C24H20N2O7 B13146560 [(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate CAS No. 19685-12-2

[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate

Cat. No.: B13146560
CAS No.: 19685-12-2
M. Wt: 448.4 g/mol
InChI Key: HURDNBWFWXXKKU-DEOSSOPVSA-N
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Description

[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[118002,1104,9015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate typically involves multi-step organic reactions. The starting materials and intermediates are carefully selected to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions.

    Functional Group Transformations: Introduction of acetyloxy and ethyl groups via esterification and alkylation reactions.

    Oxidation and Reduction: Adjusting the oxidation state of specific carbon atoms to achieve the desired dioxo functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of acetyloxy groups with other functional groups.

    Hydrolysis: Cleavage of ester bonds to form carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and potential applications. Its pentacyclic structure and multiple functional groups make it a versatile compound for various scientific and industrial purposes.

Properties

CAS No.

19685-12-2

Molecular Formula

C24H20N2O7

Molecular Weight

448.4 g/mol

IUPAC Name

[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate

InChI

InChI=1S/C24H20N2O7/c1-4-24(33-13(3)28)18-9-20-21-15(10-26(20)22(29)17(18)11-31-23(24)30)7-14-8-16(32-12(2)27)5-6-19(14)25-21/h5-9H,4,10-11H2,1-3H3/t24-/m0/s1

InChI Key

HURDNBWFWXXKKU-DEOSSOPVSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)C)OC(=O)C

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)C)OC(=O)C

Origin of Product

United States

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